2,4-Dibromo-1,7-naphthyridine: Core Isomer Potency Advantage in EGFR Kinase Inhibition
The 1,7-naphthyridine core structure demonstrates a clear advantage in EGFR kinase inhibition potency compared to the 1,8-naphthyridine isomer. In a comparative study, compounds built on the 1,7-naphthyridine scaffold retained high inhibitory activity, while those with a 1,8-naphthyridine core were significantly less active [1]. This is a class-level inference based on the core scaffold, which directly applies to 2,4-dibromo-1,7-naphthyridine as a foundational building block for such inhibitors.
| Evidence Dimension | Kinase Inhibitory Potency |
|---|---|
| Target Compound Data | High potency retained |
| Comparator Or Baseline | 1,8-naphthyridine core derivatives |
| Quantified Difference | Significantly less active |
| Conditions | EGFR kinase inhibitory assay |
Why This Matters
Selecting the 1,7-isomer core is critical for medicinal chemistry projects targeting EGFR kinase, as the 1,8-isomer may yield inactive or less potent compounds.
- [1] Wissner A, et al. Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino [1,7] and [1,8] naphthyridine-3-carbonitriles. Bioorganic & Medicinal Chemistry Letters. 2004;14(6):1411-1416. View Source
